molecular formula C12H9BF3K B13468611 Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate

Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate

Cat. No.: B13468611
M. Wt: 260.11 g/mol
InChI Key: WRXKDYSKZJMIAB-HRNDJLQDSA-N
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Description

Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the naphthalene moiety and the trifluoroborate group in its structure makes it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate typically involves the reaction of (E)-2-(naphthalen-1-yl)vinylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, maintaining precise temperature control, and employing continuous flow techniques to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.

    Reduction: It can be reduced to form the corresponding boranes.

    Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.

Major Products Formed

The major products formed from these reactions include various boronic acids, borate esters, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound a versatile reagent. The naphthalene moiety provides additional stability and reactivity, allowing the compound to interact with various molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(Naphthalen-1-yl)vinylboronic acid
  • Potassium trifluoroborate
  • Naphthalene derivatives

Uniqueness

Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate is unique due to the combination of the naphthalene moiety and the trifluoroborate group. This combination provides enhanced reactivity and stability, making it a valuable reagent in various chemical reactions. Compared to similar compounds, it offers a broader range of applications and improved performance in organic synthesis.

Properties

Molecular Formula

C12H9BF3K

Molecular Weight

260.11 g/mol

IUPAC Name

potassium;trifluoro-[(E)-2-naphthalen-1-ylethenyl]boranuide

InChI

InChI=1S/C12H9BF3.K/c14-13(15,16)9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-9H;/q-1;+1/b9-8+;

InChI Key

WRXKDYSKZJMIAB-HRNDJLQDSA-N

Isomeric SMILES

[B-](/C=C/C1=CC=CC2=CC=CC=C21)(F)(F)F.[K+]

Canonical SMILES

[B-](C=CC1=CC=CC2=CC=CC=C21)(F)(F)F.[K+]

Origin of Product

United States

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